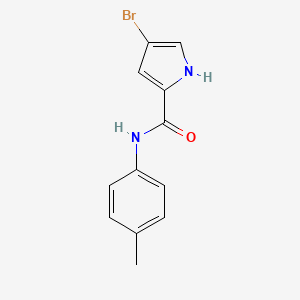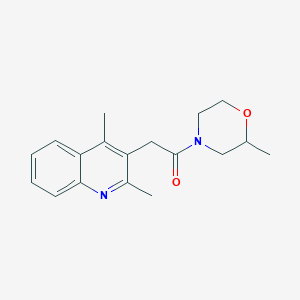![molecular formula C14H22N2O B7462694 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide, also known as DMCC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMCC belongs to the class of compounds known as pyrroles, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities and is readily available from commercial sources. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in lab experiments.
未来方向
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of new drugs targeting G protein-coupled receptors using N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a scaffold. Another area of interest is the investigation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dose and route of administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in clinical trials.
合成方法
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1,5-dimethyl-2-pyrrolidinone with cyclohexanecarboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The purity and yield of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have antitumor, anti-inflammatory, and analgesic activities in preclinical studies. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential as a scaffold for the development of new drugs targeting G protein-coupled receptors.
属性
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-13(16(11)2)10-15-14(17)12-6-4-3-5-7-12/h8-9,12H,3-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOIVFJAQZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)

![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)